molecular formula C39H42N8O6 B610087 Phe-Pro-Arg-PABA-Resorufin CAS No. 1979130-73-8

Phe-Pro-Arg-PABA-Resorufin

Cat. No. B610087
M. Wt: 718.815
InChI Key: LWNGALSXPKCECV-CDSZWMAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Pro-Arg-PABA-Resorufin is a Chromogenic and fluorogenic peptide substrate for the highly sensitive detection of proteases in biological matrices. The outstanding performance of the tripeptide substrates is exemplified by specific fluorescence detection of thrombin and factor Xa at only 500 fM concentration. The substrate is also applicable to the sensitive detection of the thrombin inhibitor dabigatran in human plasma and whole blood samples, highlighting its potential for a point-of-care test for instant monitoring the blood levels of this blockbuster anticoagulant drug in specific clinical situations.

Scientific Research Applications

Continuous Fluorometric Assay of Phenol Sulfotransferase

Phenol sulfotransferases catalyze the sulfation of acceptor hydroxyl groups using PAPS as the donor substrate. The sulfation of the fluorescent compound resorufin can be continuously recorded, indicating potential applications in enzyme assays and biochemical analysis (Beckmann, 1991).

In Vitro EROD Induction Equivalency Factors

This study measured the ethoxy resorufin dealkylase (EROD) inducing potency of various PAHs, showing varied responses. The assay's sensitivity to certain PAHs suggests its potential in environmental and toxicological studies (Bosveld et al., 2002).

Cytosol-Mediated Reduction of Resorufin

The reduction of resorufin fluorescence, mediated by enzymes in the hepatic cytosol, was explored. This reaction's characteristics align with the activity of DT-diaphorase, suggesting its utility in studying enzyme activity (Nims, Prough, & Lubet, 1984).

Development of Small-Molecule Fluorescent Probes

Resorufin-based fluorescent probes have applications in detecting biologically active substances such as enzymes and reactive species. This research highlights its versatility in molecular imaging and analytical chemistry (Wang et al., 2021).

Fluorescence-Lifetime-Based pH Sensing

Resorufin's fluorescence lifetime variation with pH makes it a valuable tool in non-contact pH sensing, particularly in biological and clinical sciences (Ryder, Power, & Glynn, 2003).

Blood Pressure Elevation by Neuropeptides

Research on Phe-Met-Arg-Phe-NH2 and related peptides' effects on blood pressure in rats indicates potential applications in cardiovascular studies (Mues et al., 1982).

Anticoagulant Research

The study of D-Phe-Pro-Arg-H and its derivatives as anticoagulants provides insights into thrombin inhibition, suggesting therapeutic applications in blood coagulation disorders (Bajusz et al., 1990).

properties

CAS RN

1979130-73-8

Product Name

Phe-Pro-Arg-PABA-Resorufin

Molecular Formula

C39H42N8O6

Molecular Weight

718.815

IUPAC Name

(S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H42N8O6/c40-29(20-24-6-2-1-3-7-24)38(51)47-19-5-9-33(47)37(50)46-32(8-4-18-43-39(41)42)36(49)44-26-12-10-25(11-13-26)23-52-28-15-17-31-35(22-28)53-34-21-27(48)14-16-30(34)45-31/h1-3,6-7,10-17,21-22,29,32-33H,4-5,8-9,18-20,23,40H2,(H,44,49)(H,46,50)(H4,41,42,43)/t29-,32+,33+/m1/s1

InChI Key

LWNGALSXPKCECV-CDSZWMAJSA-N

SMILES

O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Phe-Pro-Arg-PABA-Resorufin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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